REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:17])[CH:10]([CH3:16])[CH2:11][C:12]([O:14]C)=[O:13])=[CH:5][CH:4]=1.[OH-].[Na+].CO>C1COCC1>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([C:9](=[O:17])[CH:10]([CH3:16])[CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:1.2|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to provide
|
Type
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EXTRACTION
|
Details
|
after acidification, extraction
|
Type
|
CUSTOM
|
Details
|
into CH and evaporation to dryness the title compound, mp 69°-71° C.
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Name
|
|
Type
|
|
Smiles
|
CSC1=CC=C(C=C1)C(C(CC(=O)O)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |